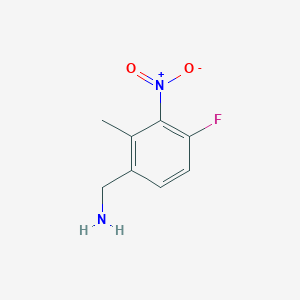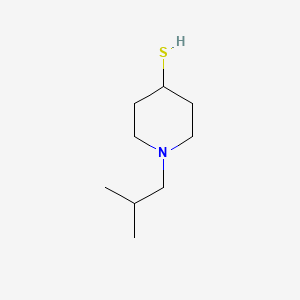
1-(2-Methylpropyl)piperidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)piperidine-4-thiol is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom, and they are widely recognized for their significance in medicinal chemistry. This particular compound features a thiol group (-SH) attached to the fourth carbon of the piperidine ring, with a 2-methylpropyl substituent on the nitrogen atom. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)piperidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of piperidine with 2-methylpropyl bromide, followed by thiolation at the fourth carbon position using thiolating agents such as thiourea or hydrogen sulfide. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating under reflux to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as palladium or rhodium complexes can be employed to facilitate the hydrogenation and thiolation steps, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylpropyl)piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
1-(2-Methylpropyl)piperidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)piperidine-4-thiol is primarily attributed to its thiol group, which can form covalent bonds with target molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound may interact with molecular targets such as cysteine residues in proteins, leading to alterations in their activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring with one nitrogen atom, lacking the thiol group.
Piperine: An alkaloid found in black pepper, featuring a piperidine ring with an acyl group.
Icaridin: A piperidine derivative used as an insect repellent, structurally similar but with different functional groups
Uniqueness: 1-(2-Methylpropyl)piperidine-4-thiol is unique due to the presence of both the 2-methylpropyl substituent and the thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications, distinguishing it from other piperidine derivatives .
Propriétés
Formule moléculaire |
C9H19NS |
|---|---|
Poids moléculaire |
173.32 g/mol |
Nom IUPAC |
1-(2-methylpropyl)piperidine-4-thiol |
InChI |
InChI=1S/C9H19NS/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
QEERKEQJBRDWET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCC(CC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



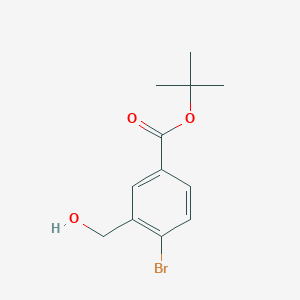
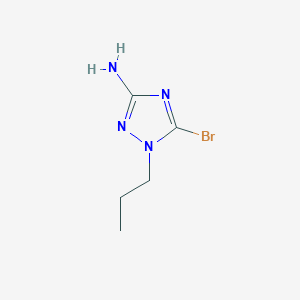
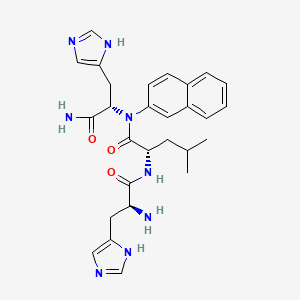
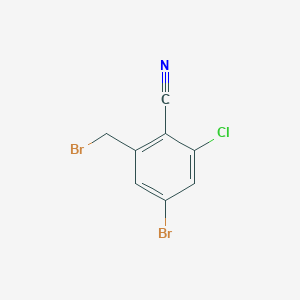
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
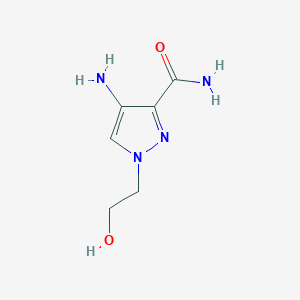

![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)




